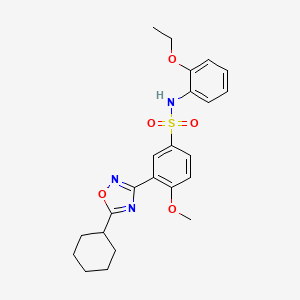
N-isopropyl-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential in various applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of N-isopropyl-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cancer cell growth and survival. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and prevent their growth.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cancer cell growth, and reduce tumor volume in animal models. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
N-isopropyl-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has several advantages for lab experiments. This compound is easy to synthesize and has a high purity level. Additionally, this compound has been shown to have low toxicity levels in animal models. However, one limitation of this compound is that it may have limited solubility in certain solvents.
Future Directions
There are several future directions for the scientific research application of N-isopropyl-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. One direction is to study the potential of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study the potential of this compound in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to explore the exact mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications, particularly in cancer research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further research is needed to explore the full potential of this compound in various applications.
Synthesis Methods
N-isopropyl-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is synthesized through a specific method that involves the reaction of o-tolyl hydrazine with 2-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with isopropylamine to produce this compound.
Scientific Research Applications
N-isopropyl-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound has the potential to inhibit cancer cell growth and induce apoptosis in cancer cells.
properties
IUPAC Name |
2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)20-18(23)15-10-6-7-11-16(15)19-21-17(22-24-19)14-9-5-4-8-13(14)3/h4-12H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERJVECCJOWVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[(butan-2-yl)sulfamoyl]phenoxy}acetamide](/img/structure/B7697028.png)

![N-[(4-chlorophenyl)methyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7697039.png)




![2-(N-methyl4-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7697090.png)





![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7697136.png)